Cas no 59748-39-9 (Np(4-N-propylphenyl)phenol)

Np(4-N-propylphenyl)phenol is a specialized phenolic compound featuring a propylphenyl substituent, which enhances its solubility and reactivity in organic synthesis applications. Its molecular structure offers stability and versatility, making it suitable for use as an intermediate in the production of advanced materials, including liquid crystals and high-performance polymers. The compound's well-defined aromatic system and functional group positioning allow for precise modifications, facilitating tailored chemical transformations. Its thermal and oxidative stability further support its utility in demanding industrial processes. Np(4-N-propylphenyl)phenol is particularly valued in research and development for its consistent purity and reproducible performance in synthetic pathways.
Np(4-N-propylphenyl)phenol structure
Np(4-N-propylphenyl)phenol structure
Product Name:Np(4-N-propylphenyl)phenol
CAS No:59748-39-9
MF:C15H16O
MW:212.286944389343
CID:57473
PubChem ID:13627680
Update Time:2025-06-07

Np(4-N-propylphenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4'-Pentyl-[1,1'-biphenyl]-4-ol
    • 4-(4-N-PROPYLPHENYL)PHENOL
    • 4-(4-propylphenyl)phenol
    • 4'-propyl-[1,1'-Biphenyl]-4-ol
    • [1,1'-Biphenyl]-4-ol,4'-propyl
    • MFCD06658181
    • 4'-Propyl[1,1'-biphenyl]-4-ol
    • 59748-39-9
    • A832453
    • 4-Hydroxy-4'-propylbiphenyl
    • OUXLUHHXKDPSOZ-UHFFFAOYSA-N
    • SCHEMBL982274
    • 4-(4-Propylphenyl) Phenol
    • FT-0640631
    • 4-hydroxy-4'-n-propylbiphenyl
    • 4'-Propylbiphenyl-4-ol
    • SB66631
    • DTXSID10545376
    • E90002
    • AKOS015889712
    • Np(4-N-propylphenyl)phenol
    • MDL: MFCD06658181
    • Inchi: 1S/C15H16O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11,16H,2-3H2,1H3
    • InChI Key: OUXLUHHXKDPSOZ-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)C1C=CC(=CC=1)CCC

Computed Properties

  • Exact Mass: 212.12000
  • Monoisotopic Mass: 212.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.048
  • Boiling Point: 344.2°C at 760 mmHg
  • Flash Point: 163.5°C
  • Refractive Index: 1.575
  • PSA: 20.23000
  • LogP: 4.01170

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Np(4-N-propylphenyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:59748-39-9)Np(4-N-propylphenyl)phenol
Order Number:A832453
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:27
Price ($):1523.0
Email:sales@amadischem.com

Additional information on Np(4-N-propylphenyl)phenol

Np(4-N-Propylphenyl)Phenol: An Overview of a Versatile Compound (CAS No. 59748-39-9)

Np(4-N-Propylphenyl)phenol (CAS No. 59748-39-9) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 4-(1-naphthyl)-1-propylaniline, is characterized by its aromatic structure and functional groups that confer it with a wide range of potential applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding Np(4-N-Propylphenyl)phenol.

Chemical Properties and Structure

Np(4-N-Propylphenyl)phenol is a white to off-white crystalline solid with a molecular formula of C16H17NO. Its molecular weight is approximately 235.31 g/mol. The compound features a naphthalene ring linked to a propylaniline group through a phenolic hydroxyl group. This unique structural arrangement imparts Np(4-N-Propylphenyl)phenol with several interesting chemical properties, including solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but limited solubility in water.

The phenolic hydroxyl group in Np(4-N-Propylphenyl)phenol makes it susceptible to various chemical reactions, such as esterification, etherification, and oxidation. These properties make it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals. Additionally, the presence of the naphthalene ring contributes to its photophysical properties, making it suitable for applications in fluorescence-based assays and imaging techniques.

Synthesis Methods

The synthesis of Np(4-N-Propylphenyl)phenol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 1-naphthol with 1-bromo-3-propylaniline in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via nucleophilic substitution at the bromine site, followed by deprotonation to form the final product.

Another approach involves the coupling of 1-naphthol with 4-(propylamino)benzaldehyde using a reducing agent like sodium borohydride or hydrogen gas over a palladium catalyst. This method offers high yields and good purity but may require more stringent reaction conditions.

Biological Activities and Applications

Np(4-N-Propylphenyl)phenol has been the subject of numerous studies due to its potential biological activities. Recent research has shown that this compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These antioxidant effects make it a promising candidate for use in formulations aimed at preventing oxidative stress-related diseases.

In addition to its antioxidant activity, Np(4-N-Propylphenyl)phenol has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory conditions such as arthritis and inflammatory bowel disease.

Furthermore, preliminary research has indicated that Np(4-N-Propylphenyl)phenol may possess neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative damage and apoptosis induced by various stressors. This neuroprotective activity could be beneficial in the development of treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Recent Research Developments

The field of research surrounding Np(4-N-Propylphenyl)phenol is rapidly evolving, with new findings continuously expanding our understanding of its potential applications. One recent study published in the Journal of Medicinal Chemistry explored the use of Np(4-N-Propylphenyl)phenol as a lead compound for developing novel anti-cancer agents. The researchers found that derivatives of this compound exhibited potent cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer cells.

Another notable study published in the European Journal of Pharmacology investigated the cardiovascular effects of Np(4-N-Propylphenyl)phenol. The results showed that this compound could effectively reduce blood pressure and improve endothelial function in hypertensive rats. These findings suggest that it may have potential applications in treating cardiovascular diseases.

In conclusion, Np(4-N-Propylphenyl)phenol (CAS No. 59748-39-9) is a multifaceted compound with a wide range of potential applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, we can expect to see more exciting discoveries and practical applications emerging from this versatile compound.

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Amadis Chemical Company Limited
(CAS:59748-39-9)Np(4-N-propylphenyl)phenol
A832453
Purity:99%
Quantity:1g
Price ($):1523.0
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